molecular formula C21H18O2 B1286748 4-Acetyl-3'-(benzyloxy)biphenyl CAS No. 756484-20-5

4-Acetyl-3'-(benzyloxy)biphenyl

Cat. No.: B1286748
CAS No.: 756484-20-5
M. Wt: 302.4 g/mol
InChI Key: BYFBNVVTFNNRAL-UHFFFAOYSA-N
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Description

4-Acetyl-3'-(benzyloxy)biphenyl (CAS 756484-20-5) is a biphenyl derivative featuring an acetyl group at the 4-position of one phenyl ring and a benzyloxy substituent at the 3'-position of the adjacent ring. This compound is structurally characterized by its two aromatic systems connected via a single bond, with functional groups that influence its electronic and steric properties. The benzyloxy group serves as a protective moiety, enhancing stability during synthetic processes .

Properties

IUPAC Name

1-[4-(3-phenylmethoxyphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O2/c1-16(22)18-10-12-19(13-11-18)20-8-5-9-21(14-20)23-15-17-6-3-2-4-7-17/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFBNVVTFNNRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227122
Record name 1-[3′-(Phenylmethoxy)[1,1′-biphenyl]-4-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756484-20-5
Record name 1-[3′-(Phenylmethoxy)[1,1′-biphenyl]-4-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=756484-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3′-(Phenylmethoxy)[1,1′-biphenyl]-4-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-3’-(benzyloxy)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two different organic groups. The process involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

While specific industrial production methods for 4-Acetyl-3’-(benzyloxy)biphenyl are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-3’-(benzyloxy)biphenyl can undergo several types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products

    Oxidation: 4-Carboxy-3’-(benzyloxy)biphenyl.

    Reduction: 4-(1-Hydroxyethyl)-3’-(benzyloxy)biphenyl.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

4-Acetyl-3’-(benzyloxy)biphenyl has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Acetyl-3’-(benzyloxy)biphenyl depends on the specific reactions it undergoes. In the Suzuki–Miyaura coupling reaction, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl halide and the arylboronic acid. This involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and physicochemical differences between 4-Acetyl-3'-(benzyloxy)biphenyl and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 756484-20-5 Not explicitly provided* ~304 (estimated) Acetyl and benzyloxy groups confer moderate lipophilicity; potential intermediate in pharmaceutical synthesis .
4-Acetyl-4'-(benzyloxy)biphenyl 118253-54-6 Not explicitly provided* ~304 (estimated) Structural isomer with benzyloxy at 4'; positional differences may alter steric interactions in catalysis or binding .
3-Acetylbiphenyl 3112-01-4 C₁₄H₁₂O 196.24 Lacks benzyloxy group; simpler structure with lower molecular weight. Used in material science for liquid crystal synthesis .
4-Acetylbiphenyl 92-91-1 C₁₄H₁₂O 196.24 Benchmark compound for studying acetyl-substituted biphenyls; exhibits fluorescence properties .
4-(Benzyloxy)biphenyl 84954-30-3 C₁₉H₁₆O 260.33 Boiling point: 413.4°C; density: 1.087 g/cm³. Demonstrates how benzyloxy substituents increase molecular weight and thermal stability .
3'-(Benzyloxy)-2-fluoro-biphenyl-4-carboxylic acid - C₂₀H₁₅FO₃ 322.33 Carboxylic acid group enhances polarity and hydrogen-bonding capacity compared to acetyl derivatives; used in medicinal chemistry .

*Notes on Molecular Formulas:

  • For this compound, the estimated molecular formula is C₂₁H₁₈O₂ (biphenyl backbone + acetyl [C₂H₃O] + benzyloxy [C₇H₇O]).

Key Research Findings:

Benzyloxy groups generally enhance metabolic stability by protecting hydroxyl groups from phase I metabolism, a feature leveraged in drug design .

Physicochemical Properties: The acetyl group increases electron-withdrawing effects, altering the compound's UV-Vis absorption profile compared to non-acetylated analogs like 4-(benzyloxy)biphenyl . Estimated higher lipophilicity (logP) for this compound versus 4-Acetylbiphenyl suggests improved membrane permeability but reduced aqueous solubility .

Biological Activity

4-Acetyl-3'-(benzyloxy)biphenyl is an organic compound characterized by its biphenyl structure, featuring an acetyl group and a benzyloxy substituent. The molecular formula of this compound is C16_{16}H16_{16}O2_2. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Catalytic Activity : The compound has been noted for its role in the catalytic protodeboronation of pinacol boronic esters, which are valuable in organic synthesis. This reaction involves the generation of free radicals that enhance the reactivity of the compound towards various substrates.
  • Oxidative Degradation : Its benzylic position allows for increased susceptibility to oxidative degradation, making it reactive in redox reactions. This property can influence various biochemical pathways, potentially leading to antioxidant effects.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : Compounds with similar structures have shown significant antioxidant activity. The presence of the acetyl and benzyloxy groups may contribute to this effect by stabilizing free radicals.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data on this compound is limited. Structurally similar compounds have demonstrated efficacy against various pathogens, indicating a need for further investigation into this compound's capabilities.
  • Anticancer Potential : Similar biphenyl derivatives have been explored for their anticancer properties. The unique structure of this compound may allow for interactions with cancer cell pathways, although detailed studies are required to establish its effectiveness .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructure CharacteristicsUnique Properties
4-Hydroxybiphenyl Hydroxyl group instead of acetylExhibits strong antioxidant properties
3'-Methoxyacetophenone Methoxy group instead of benzyloxyPotentially useful as a pharmaceutical agent
4-Benzyloxyacetophenone Lacks biphenyl connectivityKnown for its antibacterial activity

This comparison highlights how variations in substituents can lead to distinct chemical behaviors and biological activities.

Case Studies

Several studies have investigated the biological implications and applications of compounds related to this compound:

  • Catalytic Reactions : Research has demonstrated the effectiveness of this compound in catalyzing reactions involving alkyl boronic esters, showcasing its utility in synthetic organic chemistry.
  • Biochemical Pathways : Investigations into similar compounds have revealed their influence on critical biochemical pathways, including those involved in inflammation and oxidative stress responses, suggesting that this compound may share these effects .
  • Drug Development : The exploration of biphenyl derivatives in drug development has highlighted their potential as leads for new therapeutics, particularly in targeting specific diseases like cancer or infections .

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